N-ethyl-3-iodo-N-phenylbenzamide
Description
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18g/mol |
IUPAC Name |
N-ethyl-3-iodo-N-phenylbenzamide |
InChI |
InChI=1S/C15H14INO/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2H2,1H3 |
InChI Key |
OQPJGKHFRBJFLR-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Ethyl 3 Iodo N Phenylbenzamide
Direct Synthesis Approaches and Mechanistic Considerations
Direct synthesis methods aim to assemble the N-ethyl-3-iodo-N-phenylbenzamide molecule through key bond-forming reactions, primarily focusing on the creation of the amide bond and the introduction of the iodine atom.
Amidation Reactions for Benzamide (B126) Core Formation
The formation of the central benzamide core is a critical step. This is typically achieved through an amidation reaction. One common method involves the reaction of a substituted benzoyl chloride with an appropriate amine. For instance, 2-iodobenzoyl chloride can be reacted with an arylamine to form 2-iodo-N-phenylbenzamide substrates. orgsyn.org This reaction is often carried out in the presence of a base, such as triethylamine (B128534), in a solvent like dichloromethane (B109758). orgsyn.org
Another approach to forming the amide bond is through the condensation of a benzoic acid with an aniline (B41778) derivative, facilitated by a coupling agent. ontosight.ai For example, 2-ethylbenzoic acid can be condensed with aniline to synthesize 2-ethyl-N-phenylbenzamide. ontosight.ai Similarly, substituted benzoyl chlorides can be reacted with 1,3-diphenylthiourea to yield N-phenylbenzamides in high purity. researchgate.net The synthesis of N-substituted phthalimides has also been achieved via a palladium-catalyzed [4+1] cycloaddition reaction of 2-iodo-N-phenylbenzamides. rsc.org
A metal-free synthesis of amides from aryl acetaldehydes and secondary aromatic amines has also been reported, utilizing a system of nBu4NI/TBHP in an aqueous solution. researchgate.net This method offers an alternative to traditional metal-catalyzed reactions.
Regioselective Iodination of Phenylbenzamide Scaffolds
Introducing an iodine atom at a specific position on the phenylbenzamide structure, known as regioselective iodination, is a key challenge. Various iodinating agents and conditions can be employed to achieve the desired 3-iodo substitution. For instance, the iodination of 3,5-dichlorophenol (B58162) has been studied using reagents like N-iodosuccinimide (NIS) in the presence of p-toluenesulfonic acid (PTSA), which can lead to a mixture of iodinated products. nih.gov The use of silver salts, such as Ag2SO4, in conjunction with iodine has also been explored for the iodination of chlorinated aromatic compounds, with the regioselectivity being influenced by the specific silver salt and reaction conditions. nih.gov
Hypervalent iodine reagents have also been utilized for iodination. For example, a mild and effective iodination method uses iodine in the presence of bis-(trifluoroacetoxy)iodobenzene. dovepress.com Furthermore, bis(2-benzoimidazolyl) diselenide has been shown to act as an efficient catalyst for the activation of N-iodo-succinimide toward the regioselective, monoiodination of electron-rich arenes. acs.org
Role of Specific Catalysts and Reagents in Formation
The choice of catalysts and reagents is crucial for the successful synthesis of this compound. In amidation reactions, coupling agents like N-ethyl-N-dimethylaminopropyl carbodiimide (B86325) (EDC) and additives such as hydroxybenzotriazole (B1436442) (HOBt) are commonly used to facilitate the formation of the amide bond. brieflands.com
For iodination reactions, various reagents are employed. N-Iodosuccinimide (NIS) is a common iodine source, often activated by an acid catalyst like p-toluenesulfonic acid (PTSA). nih.gov Hypervalent iodine compounds, such as those derived from 2-iodosobenzoic acid (IBA), can also serve as effective iodinating agents. nih.gov
Palladium catalysts, particularly Pd/C, are widely used in organic synthesis for their high catalytic activity and ease of removal. thieme-connect.com They are often employed in cross-coupling reactions that can be part of the synthetic route. Copper catalysts, such as CuO supported on carbon materials, have been used for the synthesis of N-arylamides from aldoximes and aryl halides. nih.gov Iron catalysts, like FeCl2·4H2O, have been shown to catalyze the Ritter reaction for the synthesis of N-substituted amides. researchgate.net
Multistep Synthetic Pathways from Precursors
Multistep syntheses offer a more controlled approach to building complex molecules like this compound by sequentially modifying precursor molecules. libretexts.org
N-Alkylation of Substituted Benzamides
One multistep strategy involves the N-alkylation of a pre-existing substituted benzamide. This approach would start with a 3-iodo-N-phenylbenzamide scaffold, and the ethyl group would be introduced in a subsequent step. Selective N-alkylation of primary amines can be achieved using chloroacetamides under pH-controlled aqueous conditions, often with the addition of sodium iodide to facilitate the reaction. researchgate.net Reductive methylation of 2-iodoanilines using formalin and sodium cyanoborohydride is another method to introduce alkyl groups. spbu.ru
Derivatization from Iodo-Substituted Benzoic Acid or Anilines
Alternatively, the synthesis can begin with commercially available iodo-substituted starting materials, such as 3-iodobenzoic acid or an iodo-substituted aniline.
If starting with 3-iodobenzoic acid, the first step would be to form the amide bond with N-ethylaniline. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then reacting it with N-ethylaniline.
If starting with an iodo-substituted aniline, the synthesis would involve an acylation reaction with a suitable benzoyl derivative that already contains the ethyl group on the nitrogen atom. For example, reacting 3-iodoaniline (B1194756) with N-ethyl-N-phenyl-formamide in the presence of a suitable catalyst could potentially form the desired product.
A general procedure for synthesizing iodobenzamides involves the dropwise addition of an amine to a stirred mixture of an iodobenzoyl chloride and triethylamine in dichloromethane at 0 °C. nih.gov Another approach involves the Ullman coupling of a phenol (B47542) and 2-iodobenzoic acid, followed by amide bond formation. scispace.com
Data Tables
Table 1: Reagents for Amidation Reactions
| Reagent Class | Specific Example(s) | Role |
| Acylating Agent | 2-Iodobenzoyl chloride orgsyn.org | Provides the benzoyl group |
| Amine | Aniline orgsyn.org, N-Ethylaniline | Provides the N-phenyl or N-ethyl-N-phenyl group |
| Coupling Agent | N-ethyl-N-dimethylaminopropyl carbodiimide (EDC) brieflands.com | Facilitates amide bond formation from carboxylic acid and amine |
| Base | Triethylamine orgsyn.org | Scavenges HCl produced during acylation with acid chlorides |
| Catalyst | nBu4NI/TBHP researchgate.net | Catalyzes amide formation from aryl acetaldehydes and secondary amines |
Table 2: Reagents and Catalysts for Iodination
| Reagent/Catalyst | Specific Example(s) | Function |
| Iodinating Agent | N-Iodosuccinimide (NIS) nih.gov | Iodine source |
| Acid Catalyst | p-Toluenesulfonic acid (PTSA) nih.gov | Activates NIS |
| Hypervalent Iodine Reagent | Bis-(trifluoroacetoxy)iodobenzene dovepress.com | Mild iodinating agent |
| Catalyst for NIS activation | Bis(2-benzoimidazolyl) diselenide acs.org | Activates NIS for regioselective iodination |
| Silver Salt | Ag2SO4 nih.gov | Used with I2 for iodination |
Table 3: Precursors for Multistep Synthesis
| Precursor | Subsequent Reaction(s) |
| 3-Iodo-N-phenylbenzamide | N-alkylation with an ethylating agent researchgate.net |
| 3-Iodobenzoic acid | Amidation with N-ethylaniline |
| 3-Iodoaniline | Acylation with an appropriate N-ethylbenzoyl derivative |
| 2-Iodobenzoyl chloride nih.gov | Reaction with N-ethylaniline |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The efficient synthesis of N-substituted benzamides hinges on the careful optimization of reaction parameters such as catalyst, base, solvent, and temperature. While direct optimization studies for this compound are not extensively documented in publicly available literature, a wealth of data from closely related analogues provides a robust framework for establishing high-yield synthetic routes.
A foundational method for forming the amide bond is the acylation of an amine with a benzoyl chloride. For instance, the synthesis of 2-iodo-N-phenylbenzamide, a structural isomer of a key precursor, is achieved by reacting 2-iodobenzoyl chloride with aniline in dichloromethane, using triethylamine as a base. This reaction proceeds smoothly at temperatures from 0°C to 22°C, yielding the product in high purity. A similar approach, substituting N-ethylaniline for aniline and using 3-iodobenzoyl chloride, would be the most direct route to this compound.
Catalytic methods offer more advanced and often more efficient alternatives. Palladium-catalyzed C-H activation and arylation is a powerful tool for constructing complex benzamide derivatives. In a relevant study, the intramolecular C-H arylation of N-ethyl-2-iodo-N-phenylbenzamide was investigated to produce the corresponding phenanthridinone. thieme-connect.com The optimization of this process provides valuable insights applicable to the synthesis of its 3-iodo isomer. The study found that using a heterogeneous catalyst, 10% Palladium on carbon (Pd/C), in combination with potassium acetate (B1210297) (KOAc) as the base in N,N-Dimethylacetamide (DMA) at 125 °C, resulted in an excellent yield of 90%. thieme-connect.com Lowering the temperature or using other bases like potassium carbonate (K₂CO₃) led to reduced yields, highlighting the sensitivity of the reaction to these parameters. thieme-connect.com
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | KOAc | Toluene | 130 | 56 |
| 2 | KOAc | Dioxane | 125 | 75 |
| 3 | KOAc | DMA | 125 | 90 |
| 4 | KOAc | DMA | 120 | 85 |
| 5 | K₂CO₃ | DMA | 125 | 65 |
| 6 | Cs₂CO₃ | DMA | 125 | 88 |
Further optimization strategies have been explored for the synthesis of N-arylbenzamides via different catalytic systems. One such method involves the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides. mdpi.com While using a bromo-analog, the study demonstrates that the choice of cobalt catalyst and base is critical. The combination of CoBr₂ and potassium tert-butoxide (t-BuOK) was found to be superior, providing moderate to good yields. mdpi.com This suggests that for a potential cobalt-catalyzed synthesis of this compound, a similar catalyst-base pairing could be an effective starting point.
Another relevant optimization was performed for the palladium-catalyzed synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones from N-propargyl-2-iodobenzamides and arylboronic acids. beilstein-journals.org This multi-step cascade reaction's success was highly dependent on the palladium source, base, and solvent. The optimal conditions were identified as the ligand-free catalyst palladium(II) chloride (PdCl₂), potassium phosphate (B84403) (K₃PO₄) as the base, and ethanol (B145695) as the solvent, which is also an environmentally friendly choice. beilstein-journals.org
| Entry | Pd-Catalyst (5 mol%) | Base (3 equiv.) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | K₃PO₄ | DMF | 52 |
| 2 | PdCl₂(PPh₃)₂ | K₃PO₄ | DMF | 68 |
| 3 | PdCl₂ | K₃PO₄ | DMF | 75 |
| 4 | PdCl₂ | K₂CO₃ | DMF | 45 |
| 5 | PdCl₂ | Cs₂CO₃ | DMF | 65 |
| 6 | PdCl₂ | K₃PO₄ | EtOH | 82 |
These examples collectively underscore that high yields in the synthesis of this compound and related structures are achievable through meticulous selection of a catalyst (often palladium- or copper-based), an appropriate base (ranging from weak carbonates to strong alkoxides), and a suitable solvent, with reaction temperature being a critical variable to control both reaction rate and selectivity.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency, are increasingly influencing the design of synthetic routes. For a molecule like this compound, several sustainable strategies can be envisioned based on recent academic research.
Mechanochemistry: One of the most promising solvent-free approaches is mechanochemistry, where mechanical force (ball milling) induces chemical reactions. The synthesis of N-aryl amides has been successfully achieved via a mechanochemical Ullmann-type coupling. In a model synthesis of N-phenylbenzamide, researchers found that the reaction's efficiency was dramatically improved by liquid-assisted grinding (LAG), where a small amount of a liquid is added to the solid reactants. researchgate.net Ethanol proved to be a particularly effective LAG additive, significantly boosting the yield compared to neat (solvent-free) conditions or grinding with water. researchgate.net This method avoids bulk solvents, reduces waste, and can often be performed at room temperature, representing a significant green advantage.
| Entry | Grinding Conditions | Yield (%) |
|---|---|---|
| 1 | Neat (no solvent) | 15 |
| 2 | LAG (H₂O) | 10 |
| 3 | LAG (EtOH) | 78 |
| 4 | LAG (DMF) | 55 |
| 5 | LAG (3-Hexyne) | 15 |
Heterogeneous Catalysis and Recyclable Catalysts: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), simplifies product purification and allows for catalyst recycling—a key tenet of green chemistry. thieme-connect.com The Pd/C-catalyzed synthesis of phenanthridinones from 2-iodo-N-alkyl-N-phenylbenzamides is an excellent example of this, offering high catalytic activity and ease of catalyst removal. thieme-connect.com Similarly, copper(II) oxide supported on a porous carbon material (CuO/PCM) has been developed as a recyclable heterogeneous catalyst for the one-pot synthesis of N-arylamides from aldoximes and aryl halides. nih.gov These solid-supported catalysts minimize metal leaching into the product and can be reused over multiple cycles, reducing both cost and environmental impact.
Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign solvents is another critical green strategy. Research has shown that N-arylation reactions can be effectively carried out in deep eutectic solvents (DES), such as a mixture of choline (B1196258) hydroxide (B78521) and glycerol. researchgate.net These solvents are often biodegradable, have low toxicity, and can be derived from renewable resources. In the synthesis of N-arylbenzamides, a ChOH/Gly mixture served as both the solvent and the base, eliminating the need for external reagents and simplifying the reaction setup. researchgate.net Furthermore, the use of ethanol as a solvent in palladium-catalyzed reactions, as seen in the domino synthesis of dihydroisoquinolinones, is a step towards greener protocols due to its low toxicity and renewable sourcing. beilstein-journals.org
The shift towards these greener methodologies, including multicomponent reactions that increase atom economy and sonochemistry which can reduce reaction times and energy input, offers a pathway to synthesize this compound in a more sustainable and environmentally responsible manner. researchgate.net
Spectroscopic and Crystallographic Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature
A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental data for the chemical compound This compound . As a result, a detailed and scientifically accurate article focusing on the advanced spectroscopic and crystallographic analyses for its structural elucidation, as per the requested outline, cannot be generated at this time.
The requested analysis, which includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, requires specific, experimentally determined data for the target molecule. While information is available for structurally related compounds, such as various isomers of iodo-N-phenylbenzamide and other N-substituted benzamides, extrapolation of this data to this compound would be speculative and would not meet the standards of scientific accuracy.
For an article of this nature to be compiled, the following specific data points would be necessary:
¹H and ¹³C NMR Spectra: The precise chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton and carbon atom in the molecule are required for a definitive structural assignment.
2D NMR Data (COSY, HSQC, HMBC, NOESY): Correlation spectra are essential for confirming the connectivity of protons and carbons and for elucidating the through-space proximity of atoms, which helps to define the molecule's conformation.
Infrared (IR) Spectrum: The characteristic absorption frequencies (in cm⁻¹) are needed to identify the functional groups present, particularly the amide carbonyl (C=O) and the C-N bonds.
Mass Spectrum: The exact mass of the molecular ion (M⁺) is required to confirm the molecular formula (C₁₅H₁₄INO). Analysis of the fragmentation pattern would provide further structural clues.
X-ray Crystallographic Data: To understand the solid-state molecular architecture, the single-crystal X-ray diffraction data, including unit cell dimensions, space group, and atomic coordinates, would be indispensable. This would provide unambiguous proof of the structure and reveal details about intermolecular interactions.
Without access to primary research articles or database entries containing this specific information for this compound, the generation of a fact-based and authoritative article is not possible.
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of this compound
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is currently no publicly available crystallographic or detailed spectroscopic data for the specific chemical compound This compound .
Extensive queries of major repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no crystal structure for this molecule. Consequently, experimentally determined data required for a detailed analysis as outlined below is unavailable. This includes:
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of N Ethyl 3 Iodo N Phenylbenzamide
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
Polymorphism Studies and Crystal Packing:The study of polymorphism, the ability of a compound to exist in more than one crystal form, and the analysis of its crystal packing are fundamentally dependent on the successful crystallization and subsequent X-ray diffraction analysis of the compound. As no such studies for N-ethyl-3-iodo-N-phenylbenzamide are reported in the searched scientific literature, this section cannot be addressed.
While research exists for structurally related compounds, such as other halogenated N-phenylbenzamides, the strict focus on This compound as per the instructions prevents the inclusion of data from these analogs. The subtle interplay of electronic and steric effects arising from the specific placement of the ethyl and iodo substituents would render any extrapolation of data from related molecules scientifically inaccurate for the target compound.
Therefore, until experimental data for this compound becomes available in the public domain, a detailed article on its advanced spectroscopic and crystallographic analysis cannot be generated.
Reactivity, Reaction Mechanisms, and Transformational Chemistry of N Ethyl 3 Iodo N Phenylbenzamide
Reactions Involving the Aryl Iodide Moiety
The iodine substituent on the phenyl ring is the most reactive site on the molecule for a wide range of synthetic transformations. The C-I bond is relatively weak compared to other carbon-halogen bonds, making it an excellent substrate for reactions involving oxidative addition to transition metal catalysts.
The aryl iodide group of N-ethyl-3-iodo-N-phenylbenzamide is an ideal electrophile for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. The general reactivity order for aryl halides in these reactions is I > Br > OTf > Cl. libretexts.orgwuxiapptec.com
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. libretexts.org The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com Given its reliability and functional group tolerance, this reaction could effectively transform this compound into its corresponding 3-aryl or 3-vinyl derivatives.
Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | H₂O/Acetonitrile | 37 |
| Na₂PdCl₄ | sSPhos | K₂CO₃ | H₂O/Acetonitrile | 37 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 60-100 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80-120 |
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl iodide with an alkene to form a substituted alkene. byjus.com The mechanism also begins with the oxidative addition of the C-I bond to a Pd(0) species. byjus.comuwindsor.ca This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the final product. byjus.comlibretexts.org This pathway would allow for the introduction of various alkenyl substituents at the 3-position of the benzamide (B126) ring.
Sonogashira Coupling: This reaction is a powerful method for forming a bond between an sp² carbon (from the aryl iodide) and an sp carbon (from a terminal alkyne). wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgorganic-chemistry.org The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which participates in the transmetalation step. libretexts.org Copper-free protocols have also been developed. organic-chemistry.org This reaction would convert this compound into a 3-alkynyl derivative.
Interactive Table: Common Catalyst Systems for Sonogashira Coupling of Aryl Iodides
| Palladium Source | Copper Co-catalyst | Ligand | Base | Solvent |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Triethylamine (B128534) | THF |
| Pd(OAc)₂ | CuI | PPh₃ | Piperidine | DMF |
| Pd₂(dba)₃ | None (Cu-free) | P(t-Bu)₃ | Cs₂CO₃ | Dioxane |
| PdCl₂(dipyridyl) | None (Cu-free) | None | Pyrrolidine | Water |
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgjk-sci.com The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., BINAP, XPhos, SPhos) has been crucial for the reaction's broad scope and efficiency. wuxiapptec.comwikipedia.orgjk-sci.com The catalytic cycle follows the familiar pattern of oxidative addition, coordination of the amine, deprotonation by a base to form a palladium amido complex, and reductive elimination. jk-sci.com While aryl iodides are reactive, they can sometimes pose challenges due to the inhibitory effects of the generated iodide anion on the catalyst. wuxiapptec.com Nevertheless, this method provides a direct route to synthesize 3-amino derivatives of N-ethyl-N-phenylbenzamide. Nickel-catalyzed versions of this reaction are also known. nih.govacs.org
Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism for replacing a leaving group on an aromatic ring with a strong nucleophile. This pathway requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
For this compound, the iodine atom is meta to the N-ethyl-N-phenylcarboxamido group. While the amide group is electron-withdrawing by induction, it is not a sufficiently powerful activating group for the SNAr mechanism, and its meta position does not allow for resonance stabilization of an intermediate formed by nucleophilic attack at the iodine-bearing carbon. Therefore, direct SNAr reactions on this compound are not expected to proceed under standard conditions. Alternative pathways, such as those involving benzyne (B1209423) intermediates under very strong basic conditions, would be required for nucleophilic substitution.
The carbon-iodine bond can be readily cleaved and replaced with a hydrogen atom through reduction or hydrodehalogenation. This transformation is synthetically useful for removing an iodine atom that was used as a directing group or for isotopic labeling.
Common methods include:
Catalytic Hydrogenation: This involves treating the aryl iodide with hydrogen gas (H₂) or a hydrogen transfer reagent (like ethanol (B145695) or formates) in the presence of a heterogeneous or homogeneous transition metal catalyst, typically palladium on carbon (Pd/C). researchgate.netthieme-connect.dersc.org These reactions are often performed under mild conditions. rsc.org
Metal Hydride Reduction: Strong hydride reagents, such as sodium hydride (NaH), can reduce aryl iodides, often in the presence of additives or under specific conditions to promote the reaction. google.comacs.org
Photocatalytic Reduction: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating aryl radicals from aryl halides via a single-electron transfer process. nih.govdoaj.org In the presence of a hydrogen atom donor, these radicals are converted to the dehalogenated arene. nih.gov
Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into the carbon-iodine bond of this compound. acs.org This carbonylative coupling is a powerful tool for synthesizing carboxylic acid derivatives. The general mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by the insertion of CO into the aryl-palladium bond to form a key acylpalladium intermediate. acs.orgnih.gov This intermediate can then react with various nucleophiles:
With alcohols , it yields esters (alkoxycarbonylation). nih.gov
With amines , it produces amides.
With water , it forms carboxylic acids (hydroxycarbonylation). acs.org
With thiols , it generates thioesters (thiocarbonylation). nih.gov
This reaction provides a direct pathway to introduce a carboxyl or related functional group at the 3-position of the benzamide core.
Transformations at the Amide Linkage
The N-ethyl-N-phenylbenzamide group is a tertiary amide. Amides are the most stable carboxylic acid derivatives due to resonance stabilization between the nitrogen lone pair and the carbonyl group. Consequently, transformations at the amide linkage, such as hydrolysis, require vigorous reaction conditions.
The hydrolysis of this compound would cleave the amide bond to yield 3-iodobenzoic acid and N-ethylaniline. This reaction can be catalyzed by either strong acid or strong base, typically with heating. byjus.combham.ac.uk
Base-Catalyzed Hydrolysis (Saponification): Under strongly basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. byjus.comchemistrysteps.com The elimination of the N-ethyl-N-phenylaminyl anion is energetically unfavorable as it is a very poor leaving group (the conjugate base of a weak acid). chemistrysteps.com Therefore, the reaction is generally very slow and requires high temperatures. arkat-usa.orgacs.org The final step is an irreversible acid-base reaction where the newly formed carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the equilibrium toward the products. bham.ac.ukchemistrysteps.com
Kinetic studies on the hydrolysis of similar N,N-disubstituted benzamides have shown that the rate-determining step can vary depending on the specific conditions and substrate. uregina.ca The steric hindrance provided by the ethyl and phenyl groups on the nitrogen atom would be expected to decrease the rate of both acid- and base-catalyzed hydrolysis compared to less substituted amides.
N-Alkylation and Acylation Reactions
The nitrogen atom of the amide group in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, this nucleophilicity is significantly diminished due to the delocalization of the lone pair into the adjacent carbonyl group and the phenyl ring. Consequently, N-alkylation and N-acylation reactions are expected to be challenging under standard conditions.
Strongly basic conditions would be required to deprotonate the amide, generating a more potent nucleophilic amidate anion. This anion could then, in principle, react with alkylating or acylating agents. However, the stability of the resulting N-alkylated or N-acylated product would need to be considered, as steric hindrance around the tertiary amide could be a significant factor.
Table 1: Predicted Reactivity in N-Alkylation and Acylation
| Reaction Type | Reagent Examples | Predicted Outcome for this compound |
| N-Alkylation | Alkyl halides (e.g., CH₃I) | Reaction is unlikely without a strong base. With a strong base (e.g., NaH), formation of a quaternary ammonium (B1175870) salt or decomposition may occur. |
| N-Acylation | Acyl chlorides (e.g., CH₃COCl) | Reaction is highly unlikely due to the low nucleophilicity of the amide nitrogen. |
Rearrangement Reactions Involving the Amide Group
The amide functional group is known to participate in several named rearrangement reactions. For this compound, rearrangements such as the Hofmann or Beckmann rearrangement are theoretically possible but would require initial transformation of the amide.
Hofmann Rearrangement : This reaction typically involves the conversion of a primary amide to a primary amine with one fewer carbon atom. For a tertiary amide like this compound, a standard Hofmann rearrangement is not directly applicable.
Beckmann Rearrangement : This reaction involves the transformation of an oxime into an amide. While not a direct rearrangement of the existing amide, it represents a potential synthetic route to related amide structures. The rearrangement proceeds via an acid-catalyzed mechanism, often involving the migration of an alkyl or aryl group.
Electrophilic Aromatic Substitution on the Phenyl Ring (excluding initial iodination)
The N-ethyl-N-phenylamide group is an ortho, para-directing group for electrophilic aromatic substitution (EAS) on the N-phenyl ring, although it is deactivating due to the electron-withdrawing nature of the carbonyl group. The iodine atom on the benzoyl ring is a deactivating group and also directs incoming electrophiles to the ortho and para positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the N-Phenyl Ring
| Electrophilic Reagent | Expected Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | N-ethyl-N-(4-nitrophenyl)-3-iodobenzamide |
| Br₂/FeBr₃ (Bromination) | N-ethyl-N-(4-bromophenyl)-3-iodobenzamide |
| CH₃Cl/AlCl₃ (Friedel-Crafts Alkylation) | N-ethyl-N-(4-methylphenyl)-3-iodobenzamide |
Mechanistic Investigations of Key Transformations
Radical Pathways and Radical Scavenger Studies
The carbon-iodine bond in this compound is susceptible to homolytic cleavage under photolytic or radical-initiating conditions, which could lead to radical-mediated reactions. The formation of an aryl radical at the 3-position of the benzoyl ring could initiate a variety of transformations, including cyclization reactions if a suitable radical acceptor is present within the molecule or in the reaction mixture.
The presence of radical pathways could be investigated experimentally through the use of radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). A significant decrease in the reaction rate or a change in the product distribution in the presence of a radical scavenger would provide evidence for a radical mechanism.
Concerted vs. Stepwise Mechanisms
Many organic reactions can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single step, or a stepwise mechanism, which involves the formation of one or more reactive intermediates.
Electrophilic Aromatic Substitution : EAS reactions are classic examples of stepwise processes. They proceed through a high-energy carbocation intermediate known as a sigma complex or arenium ion.
Rearrangement Reactions : The mechanisms of rearrangement reactions can be either concerted or stepwise. For example, some pericyclic rearrangements are concerted, while others, like the Beckmann rearrangement, are generally considered to be stepwise, involving cationic intermediates.
Computational chemistry could be a powerful tool to investigate the preferred mechanistic pathways for reactions of this compound. By calculating the energy profiles of potential concerted and stepwise pathways, the most likely mechanism could be identified.
Theoretical and Computational Chemistry Investigations of N Ethyl 3 Iodo N Phenylbenzamide
Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
The foundation of computational molecular analysis lies in solving the Schrödinger equation, which is accomplished through various quantum chemical methods. Density Functional Theory (DFT) is a widely used approach that calculates the electronic structure of a molecule based on its electron density. semanticscholar.orgeurjchem.com Methods like the B3LYP hybrid functional, combined with basis sets such as 6-311G(d), are frequently employed to balance computational cost and accuracy for organic molecules. semanticscholar.org Ab initio methods, while more computationally intensive, offer higher levels of theory for more precise calculations. These methods are fundamental to exploring the molecular orbitals, charge distribution, and reactivity parameters of N-ethyl-3-iodo-N-phenylbenzamide.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each MO associated with a specific energy level. For this compound, calculations would reveal a complex interplay of sigma (σ) and pi (π) orbitals. The electron density would be highest around the most electronegative atoms, namely the carbonyl oxygen and the amide nitrogen. The π-systems of the two phenyl rings would show significant delocalized electron density. The presence of the large, polarizable iodine atom on one of the phenyl rings introduces a significant perturbation to the electron distribution, influencing both the local and global electronic properties of the molecule.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
For this compound, the HOMO is expected to be localized primarily on the π-systems of the phenyl rings, which are electron-rich. The LUMO is likely distributed over the carbonyl group and the iodinated phenyl ring, which can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher reactivity. wikipedia.org
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Represents the electron-donating ability. |
| LUMO Energy | -1.2 eV | Represents the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low reactivity. wuxiapptec.comwikipedia.org |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution across the molecule's surface. semanticscholar.org It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an EPS map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): This region, indicating electron richness, would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. It represents the most likely site for electrophilic attack.
Positive Potential (Blue): Electron-deficient regions would be found around the hydrogen atoms of the ethyl group and the phenyl rings. A particularly interesting feature is the potential for a region of positive electrostatic potential on the outermost surface of the iodine atom, known as a "sigma-hole," which can participate in halogen bonding. nih.gov
Neutral Potential (Green): These areas, typically found on the carbon frameworks of the phenyl rings, represent regions of relatively neutral charge.
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. This compound possesses several such bonds, including the C-N amide bond, the N-phenyl bond, and the N-ethyl bond. The partial double-bond character of the amide C-N bond restricts rotation, leading to distinct cis and trans conformers, with the trans form generally being more stable in secondary amides. nih.gov However, N-alkylation can alter this preference. nih.govacs.org
Computational conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure. This process maps out the potential energy landscape, allowing for the identification of local and global energy minima. mdpi.comnih.gov The global minimum corresponds to the most stable, and therefore most populated, conformation of the molecule under given conditions. Identifying this lowest-energy conformer is critical, as molecular properties and predicted spectra are highly dependent on the geometry. mdpi.comresearchgate.net
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly DFT, are highly effective at predicting the spectroscopic properties of molecules, which can be used to validate experimental data or aid in structural elucidation. nih.govnih.gov
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment. Using methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to calculate nuclear shielding tensors and thus predict chemical shifts with a high degree of accuracy. nih.gov For this compound, calculations would predict distinct signals for the aromatic protons, the ethyl protons (a quartet and a triplet), and the various aromatic and aliphatic carbons.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 169.5 |
| Iodo-substituted Aromatic Carbon (C-I) | 94.0 |
| Aromatic Carbons (C-H, C-C) | 125 - 142 |
| Methylene (-CH₂-) | 42.1 |
| Methyl (-CH₃) | 13.8 |
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. msu.edu Each vibrational mode corresponds to a specific frequency of IR light absorption. libretexts.org DFT calculations can compute these vibrational frequencies, which manifest as peaks in an IR spectrum. For this compound, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be a prominent feature, typically appearing in the 1650-1680 cm⁻¹ region for tertiary amides. jst.go.jp Other characteristic vibrations include C-H stretching from the aromatic and ethyl groups (~3000 cm⁻¹) and C-N stretching. researchgate.net
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2880 - 2970 | Medium |
| Amide C=O Stretch (Amide I Band) | 1665 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1350 | Medium |
Reaction Mechanism Simulations and Transition State Theory
Beyond static properties, computational chemistry can model the dynamic process of chemical reactions. researchgate.netnih.gov By applying transition state theory, it is possible to simulate potential reaction pathways involving this compound, such as its synthesis via acylation or its potential metabolic transformations.
These simulations involve mapping the potential energy surface that connects reactants to products. The highest point on the lowest-energy path is the transition state, and the energy required to reach it is the activation energy. By calculating the geometries and energies of reactants, products, intermediates, and transition states, researchers can elucidate reaction mechanisms, predict reaction rates, and understand the factors that control selectivity. mdpi.com For example, a simulation could model the nucleophilic attack of N-ethylaniline on 3-iodobenzoyl chloride to understand the energetics of the amide bond formation.
Quantum Chemical Descriptors and Reactivity Indices
Theoretical and computational chemistry provides a powerful lens for understanding the intrinsic electronic properties and reactivity of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to calculate a variety of quantum chemical descriptors that offer insights into the molecule's stability, reactivity, and potential interaction sites. These descriptors arise from the analysis of the molecule's electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
While specific computational studies detailing the quantum chemical descriptors for this compound are not available in the surveyed literature, the established principles of computational chemistry allow for a clear understanding of what such an analysis would entail. For a molecule with this structure, DFT calculations would be employed to determine its optimized geometry and the energies of its frontier orbitals.
Key Global Reactivity Descriptors
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A higher HOMO energy suggests a better electron donor, whereas a lower LUMO energy points to a better electron acceptor.
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential (less negative) indicates a greater tendency to donate electrons. chemrxiv.org
Global Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to change in electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." Global softness is the reciprocal of hardness (S = 1/η) and indicates a higher reactivity.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / 2η. A higher electrophilicity index suggests a greater capacity to stabilize accepted electronic charge. chemrxiv.org
The following interactive table outlines these fundamental quantum chemical descriptors and their significance, which would be central to a computational investigation of this compound.
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Relates to electron-donating ability |
| LUMO Energy (ELUMO) | - | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO – EHOMO | Indicator of chemical stability and reactivity |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Global Hardness (η) | (ELUMO – EHOMO) / 2 | Resistance to change in electron distribution |
| Global Softness (S) | 1 / η | Measure of chemical reactivity |
| Electrophilicity Index (ω) | μ² / 2η | Capacity to act as an electrophile |
Local Reactivity and Site Selectivity
Beyond global descriptors, computational analysis can predict the most reactive sites within the this compound molecule. This is achieved through the calculation of local reactivity indices.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack.
Fukui Functions: These functions are used to determine the most probable sites for electrophilic, nucleophilic, and radical attacks by analyzing the change in electron density when an electron is added to or removed from the molecule. chemrxiv.org
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding the delocalization of electron density between different parts of the molecule, revealing important donor-acceptor interactions and intramolecular charge transfers that contribute to its stability. chemrxiv.org
For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the carbonyl group, indicating a site for electrophilic attack. The analysis of Fukui functions and NBO would further clarify the reactivity of the aromatic rings and the influence of the iodine and ethyl substituents on the molecule's electronic landscape.
Applications of N Ethyl 3 Iodo N Phenylbenzamide in Specialized Chemical and Material Science Contexts
Role as a Synthetic Building Block and Intermediate in Organic Synthesis
N-ethyl-3-iodo-N-phenylbenzamide serves as a valuable intermediate in organic synthesis, primarily due to the presence of the reactive carbon-iodine (C-I) bond on the aromatic ring. This iodo-substituent acts as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through various palladium-catalyzed cross-coupling reactions.
The C-I bond in this compound is particularly amenable to transformation via well-established palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the benzamide (B126) core.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This is a powerful method for synthesizing arylalkynes, which are important precursors for more complex molecules and functional materials.
Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, more substituted alkene. This provides a route to stilbene-like structures and other vinylated benzamide derivatives.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of primary or secondary amines at the 3-position. This is a key transformation for the synthesis of complex poly-aromatic amines.
Stille Coupling: The Stille coupling involves the reaction of the aryl iodide with an organotin compound, offering another robust method for creating new carbon-carbon bonds with a high tolerance for various functional groups.
The following table illustrates the potential transformations of this compound into a variety of functionalized benzamide derivatives using these palladium-catalyzed reactions.
| Reaction Type | Coupling Partner | Potential Product Structure | Significance of Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | 3-Aryl-N-ethyl-N-phenylbenzamide | Precursors for pharmaceuticals, agrochemicals, and liquid crystals. |
| Sonogashira Coupling | Terminal alkyne | N-ethyl-3-(alkynyl)-N-phenylbenzamide | Building blocks for conjugated polymers, natural products, and pharmaceuticals. |
| Heck Coupling | Alkene | N-ethyl-3-(alkenyl)-N-phenylbenzamide | Intermediates in the synthesis of pharmaceuticals and fine chemicals. |
| Buchwald-Hartwig Amination | Amine | 3-(Amino)-N-ethyl-N-phenylbenzamide | Important motifs in medicinal chemistry and materials science. |
| Stille Coupling | Organostannane | 3-Substituted-N-ethyl-N-phenylbenzamide | Versatile intermediates for further functionalization. |
While specific examples in the total synthesis of complex natural products featuring this compound as a key intermediate are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The principles of retrosynthetic analysis suggest that this compound could be a valuable precursor in the synthesis of complex polycyclic structures. For instance, the benzamide core can be a starting point, with the iodo-group allowing for the strategic introduction of a key fragment late in a synthetic sequence. The N-ethyl-N-phenyl group can also influence the molecule's conformation and biological activity.
The utility of similar iodo-substituted aromatic compounds in multi-step synthesis is well-established, where the iodine atom is often used to build up molecular complexity through sequential cross-coupling reactions.
Potential in Materials Science
The structural features of this compound also suggest its potential utility in the field of materials science, particularly in the design of functional polymers and supramolecular assemblies.
The reactive C-I bond of this compound can be exploited for its incorporation into polymer chains. For example, it could serve as a monomer in palladium-catalyzed polymerization reactions, such as Suzuki or Sonogashira polycondensation. The resulting polymers would feature the N-ethyl-N-phenylbenzamide moiety as a repeating unit, which could impart specific properties to the material, such as thermal stability, solubility, and specific photophysical characteristics.
Furthermore, the benzamide group itself can participate in hydrogen bonding, which can influence the morphology and properties of the resulting polymer. The N-ethyl-N-phenyl substitution pattern would likely prevent strong intermolecular hydrogen bonding between the amide groups, potentially leading to more amorphous and soluble materials.
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of larger, organized structures. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool in crystal engineering and the design of supramolecular architectures.
The iodine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on other molecules to direct their self-assembly into well-defined one-, two-, or three-dimensional structures. The strength and directionality of the halogen bond can be tuned by the electronic nature of the substituents on the aromatic ring.
Additionally, the amide functionality can participate in hydrogen bonding, and the aromatic rings can engage in π-π stacking interactions. The interplay of these non-covalent forces could lead to the formation of complex and functional supramolecular assemblies, such as gels, liquid crystals, or porous materials.
Applications in Catalysis and Ligand Design
While direct applications of this compound in catalysis are not prominent in the literature, its structure contains elements that are relevant to ligand design for transition metal catalysis. The nitrogen and oxygen atoms of the benzamide group have the potential to coordinate to metal centers.
By modifying the molecule, for example through the introduction of other donor atoms via reactions at the iodo-position, it could be converted into a bidentate or tridentate ligand. The steric and electronic properties of such a ligand could be fine-tuned by varying the substituents on the aromatic rings. These tailored ligands could then be used to modulate the activity and selectivity of metal catalysts in a variety of organic transformations. The N-phenyl group, in particular, can be functionalized to introduce phosphine (B1218219) or other coordinating groups, creating pincer-type ligands.
Applications in Agrochemical Research (excluding dosage/toxicity)
There is currently no available research detailing the specific use of this compound in agrochemical studies. However, the broader class of N-phenylbenzamide derivatives has been a subject of interest in the development of new agrochemicals due to their diverse biological activities. Research in this area often involves the synthesis of various analogues with different substituents on the phenyl rings to explore their potential as herbicides, fungicides, or insecticides.
The introduction of a halogen atom, such as iodine, into the structure of a bioactive molecule can significantly influence its efficacy and mode of action. Halogenation can affect properties like lipophilicity, metabolic stability, and binding affinity to target sites in pests and pathogens. Therefore, it is plausible that this compound could be synthesized and evaluated in screening programs to determine if the iodo-substitution confers any advantageous agrochemical properties.
Table 1: Hypothetical Agrochemical Screening Data for this compound
| Agrochemical Activity | Target Organism/Pest | Result |
| Herbicidal | Echinochloa crus-galli (Barnyard grass) | Data not available |
| Fungicidal | Botrytis cinerea (Gray mold) | Data not available |
| Insecticidal | Spodoptera litura (Tobacco cutworm) | Data not available |
Use in Analytical Chemistry (e.g., as reference standard, in chromatography)
Specific information regarding the application of this compound in analytical chemistry is not present in the available literature. Generally, compounds of known purity can serve as reference standards for the identification and quantification of related substances in various analytical methods, including high-performance liquid chromatography (HPLC) and gas chromatography (GC).
For a compound like this compound, its utility as a reference standard would be contingent on its relevance to a particular analysis, for instance, as a potential impurity or metabolite in a commercial product. The development of analytical methods for halogenated organic compounds is an active area of research, often employing techniques like mass spectrometry (MS) for sensitive and selective detection.
Should this compound be a subject of future research or commercial development, validated analytical methods would be established. These would likely involve chromatographic separation, and this compound would be required as a pure reference material for method development, validation, and routine quality control.
Table 2: Potential Analytical Methodologies for this compound
| Analytical Technique | Potential Application | Status |
| HPLC-UV | Quantification and purity assessment | Method not developed |
| GC-MS | Trace level detection and identification | Method not developed |
| NMR Spectroscopy | Structural elucidation and confirmation | Data not available |
| Certified Reference Material | Use as an analytical standard | Not available |
Structure Activity/property Relationships Sar/spr Studies Pertaining to N Ethyl 3 Iodo N Phenylbenzamide Analogs
Impact of Substituent Modifications on Chemical Reactivity and Selectivity
The reactivity and selectivity of benzamide (B126) analogs are highly sensitive to the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies reveal that electronic effects are a primary driver of these properties.
Research on N-phenylbenzamide analogs has shown that incorporating electron-withdrawing groups can be beneficial for potency in certain biological contexts. researchgate.net For instance, in one study on SARS-CoV PLpro inhibitors, substituents on the ortho position of the benzamide moiety were generally tolerated and in some cases preferred. d-nb.info The study found that a methyl group at this position was the most beneficial substituent in the tested series. d-nb.info Conversely, replacing the moderately electron-donating methyl group with a strongly electron-withdrawing trifluoromethyl group of a similar size resulted in a loss of binding affinity, indicating the importance of the substituent's electronic effect. d-nb.info
The nature of the amide linker itself is also critical. Studies on salicylanilides, a related class of compounds, demonstrated that replacing the amide with a thioamide slightly improved activity, while replacing it with a urea (B33335) or sulfonamide linkage led to a complete loss of activity. nih.gov Reversing the amide linkage also resulted in inactivity. nih.gov
In the context of synthesis, the electronic properties of substituents can dictate reaction yields and selectivity. For example, in the photoredox-catalyzed arylation of isonitriles to form benzamides, diaryliodonium salts with electron-deficient aryl groups gave higher product yields than those with electron-donating groups. beilstein-journals.org This suggests that electron-withdrawing substituents on the benzoyl portion can enhance certain synthetic transformations. beilstein-journals.org
Interactive Table: Effect of Ortho-Benzamide Substituents on Inhibitory Activity d-nb.info
Influence of Halogen (Iodo) Substituent on Electronic and Steric Properties
The iodine atom at the 3-position of the benzoyl ring in N-ethyl-3-iodo-N-phenylbenzamide is a defining feature that significantly shapes the molecule's properties. Halogen substituents exert both electronic and steric effects, with iodine possessing unique characteristics compared to other halogens.
Electronic Properties: Halogens influence the electronic distribution in an aromatic ring through two opposing effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M). The -I effect involves the withdrawal of electron density from the ring through the sigma bond due to the halogen's high electronegativity. The +M effect involves the donation of electron density to the pi-system of the ring from the halogen's lone pairs. For all halogens, the inductive effect outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. However, the relative strengths of these effects vary down the group. While iodine is the least electronegative halogen, its large atomic size and diffuse p-orbitals result in a weaker +M effect compared to chlorine and bromine. d-nb.info The high polarizability of the C-I bond is another key electronic feature, enabling it to participate in specific non-covalent interactions known as halogen bonds. jst.go.jp Structural analysis of 2-iodo-N-phenyl-benzamide, a close analog, confirmed the presence of C-I⋯π(ring) halogen bonds in its crystal structure. nih.gov
Steric Properties: Sterically, the iodine atom is the largest and most polarizable of the stable halogens. This size can create significant steric hindrance, influencing the molecule's preferred conformation and its ability to interact with other molecules. cymitquimica.com For example, a study of 4-halobenzamides found that 4-iodo-N-morpholinylbenzamide crystallized with a significant distortion of the amide bond, highlighting the steric impact of the iodo substituent. researchgate.net In a series of ortho-substituted benzamide inhibitors, the iodo-substituted derivative showed reduced affinity, which was attributed to having the worst combination of steric and electronic properties in that specific context. d-nb.info The large size of bromine was seen as unfavorable, but this was compensated by its weaker electron-withdrawing properties, a balance that was not achieved with iodine in that particular study. d-nb.info
Interactive Table: Comparison of Halogen Properties Relevant to Benzamide Analogs d-nb.infojst.go.jp
Conformational Effects on Molecular Interactions (non-biological)
The three-dimensional shape (conformation) of this compound governs its non-biological molecular interactions, such as those occurring during crystallization or in solution. The molecule is not entirely rigid; it possesses several rotatable bonds, primarily the C-N amide bond and the bonds connecting the amide group to the two phenyl rings.
The conformation of the central N-phenylbenzamide group is generally constant but can be influenced by crystal packing forces. researchgate.net The substitution of a hydrogen atom on the amide nitrogen with an alkyl group, such as the ethyl group in the title compound, is known to completely alter the molecular conformation from a trans to a cis geometry relative to the N-H and C=O bonds. rsc.org This change eliminates the possibility of forming strong intermolecular N-H···O hydrogen bond dimers, which are a common feature in the crystal structures of secondary benzamides. nih.govrsc.org
As a result of this cis conformation and the absence of strong hydrogen bond donors, weaker interactions play a more significant role in the supramolecular assembly. researchgate.net These include C-H···O and C-H···π interactions. iucr.org Furthermore, the iodo substituent enables directional C-I···π halogen bonds, which were observed to generate sheets of molecules in the crystal structure of 2-iodo-N-phenyl-benzamide. nih.gov
Computational studies combined with experimental crystal structure determination have shown that the conformation observed in the solid state can differ from the lowest-energy conformation of an isolated molecule. iucr.org For instance, the tilt angle between the two aryl rings in N-phenylbenzamide analogs was found to be significantly different in the crystal structure compared to density functional theory (DFT) predictions for a single molecule in the gas phase. iucr.org This conformational adjustment in the solid state facilitates more favorable intermolecular interactions, such as π-stacking and hydrogen bonding, which stabilize the crystal lattice. iucr.org
Quantitative Structure-Property Relationships (QSPR) Modeling for Analogous Benzamides
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or property-based descriptors of a series of compounds with a specific experimental property. mdpi.com This approach has been successfully applied to benzamide analogs to predict various physicochemical properties, avoiding the need for extensive experimental measurements.
A notable QSPR study focused on predicting the stability constants of complexes formed between various aromatic amides and the bromide anion. acs.orgmuni.cznih.gov The model, which explained 96% of the variance in the observed data, utilized nine molecular descriptors. muni.czresearchgate.net These descriptors were categorized into parameters describing:
Conformational behavior and 3D structure: Quantifying the shape and flexibility of the amide molecules. muni.cz
Electron density distribution: Characterizing the electronic nature of the amidic functional group. muni.cz
Substitution patterns: Using empirical parameters like Hammett (σ) and Taft (Es) constants to quantify the electronic and steric effects of substituents on the aromatic rings. muni.cz
Another QSPR study successfully used the carbonyl group's infrared stretching frequency (ν(C=O)) as an experimental electronic parameter to build a predictive model for a series of N-[(dimethylamine)methyl] benzamides. nih.gov The application of the Hammett equation to these frequencies resulted in meaningful correlations, validating the use of ν(C=O) as a descriptor for the electronic effects of substituents on the carbonyl group's polarity. nih.gov More recent studies on amide derivatives have employed machine learning algorithms, such as support vector regression and random forest regression, to build robust QSAR/QSPR models with high predictive ability. nih.gov These models demonstrate the power of modern computational methods in understanding and predicting the properties of complex organic molecules like this compound and its analogs. nih.gov
Interactive Table: Descriptors Used in QSPR Models for Benzamide Analogs muni.cznih.gov
Future Research Directions and Concluding Perspectives on N Ethyl 3 Iodo N Phenylbenzamide
Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of N-aryl benzamides, including N-ethyl-3-iodo-N-phenylbenzamide, traditionally involves the coupling of a substituted benzoyl chloride with an appropriate aniline (B41778) derivative. orgsyn.orgrsc.org For the title compound, this would typically involve the reaction of 3-iodobenzoyl chloride with N-ethylaniline. While effective, future research is anticipated to focus on developing more efficient and sustainable synthetic methodologies.
Emerging strategies aim to circumvent the need for pre-functionalized starting materials and harsh reaction conditions. One promising area is the advancement of palladium-catalyzed C-H activation reactions. rsc.org These methods could potentially construct the molecule from simpler, more readily available precursors. The use of palladium nanoparticles (Pd-BNPs) represents a move towards greater sustainability, as these catalysts are often recoverable and reusable, reducing both cost and environmental impact. rsc.orgresearchgate.net Another avenue involves metal-free synthesis, which offers significant advantages regarding cost, sustainability, and lack of toxic metal residues. orgsyn.org
Future investigations could systematically compare these emerging methods for the synthesis of this compound, focusing on yield, atom economy, and environmental impact.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Precursors | Catalyst/Reagent | Key Advantages | Relevant Research |
| Traditional Amidation | 3-Iodobenzoyl chloride, N-ethylaniline | Triethylamine (B128534) or other base | Well-established, reliable for specific substrates. | orgsyn.orgrsc.orgmdpi.com |
| Palladium-Catalyzed C-H Arylation | 3-Iodobenzamide, Ethylbenzene | Pd(OAc)₂, Oxidant (e.g., Ag₂O) | High efficiency, potential for diverse substrates. | rsc.orgthieme-connect.com |
| Sustainable Nanocatalysis | (As above) | Palladium Nanoparticles (Pd-BNPs) | Catalyst recyclability, environmentally friendly. | rsc.orgresearchgate.net |
| Metal-Free Radical Cyclization | N-ethyl-2-iodobenzanilide analogue | AIBN, K-t-Butoxide | Avoids toxic and expensive metal catalysts. | orgsyn.org |
Exploration of Novel Reactivity Pathways and Transformations
The unique combination of functional groups in this compound—an iodo-substituted aromatic ring and a tertiary amide—opens up numerous possibilities for novel reactivity. The carbon-iodine bond is a key handle for a variety of transformations.
Cross-Coupling Reactions : The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This pathway is fundamental for constructing more complex molecular architectures. mdpi.com
Intramolecular C-H Arylation : By analogy with 2-iodo-N-phenylbenzamides, the title compound is a prime candidate for intramolecular C-H arylation to synthesize substituted phenanthridinone scaffolds. thieme-connect.commdpi.com These heterocyclic cores are prevalent in biologically active natural products and pharmaceuticals. Research could focus on optimizing catalysts, such as Pd/C, for this transformation to enhance yield and recyclability. thieme-connect.com
Hypervalent Iodine Chemistry : The iodo-aryl moiety can be oxidized to form hypervalent iodine reagents. mdpi.com These reagents are powerful tools in organic synthesis, capable of mediating a wide range of transformations, such as the aroylation of alcohols and amines. mdpi.comresearchgate.net Investigating the conversion of this compound into a novel benziodazolone-type reagent could yield new synthetic utilities. mdpi.com
Multicomponent Reactions : Iodinated benzamides can participate in one-pot, multicomponent reactions to rapidly build molecular complexity. For instance, copper-catalyzed processes involving terminal alkynes and other nucleophiles could lead to novel polyheterocyclic systems. researchgate.netacs.org
Advanced Computational Modeling for Predictive Understanding and Design
Computational chemistry offers a powerful lens for understanding the structural and electronic properties of this compound, thereby predicting its reactivity and guiding experimental design.
Future research would benefit from the application of Density Functional Theory (DFT) and other modeling techniques to:
Analyze Molecular Conformation : Determine the preferred three-dimensional structure, with a particular focus on the dihedral angle between the two phenyl rings, a feature known to be critical in related benzanilides. researchgate.net
Predict Reactivity : Model reaction pathways, such as the transition states for intramolecular cyclization, to predict reaction feasibility and optimize conditions. acs.org Computational studies can help elucidate whether cyclization proceeds via a radical or ionic mechanism.
Elucidate Non-Covalent Interactions : Investigate intermolecular forces like hydrogen bonds (N-H···O) and halogen bonds (C-I···π), which govern the crystal packing and solid-state properties of the compound. researchgate.net Understanding these interactions is crucial for designing crystalline materials with desired properties.
Integration into Novel Chemical Technologies and Methodologies
The unique reactivity of this compound makes it a candidate for integration into modern chemical technologies that enhance synthetic efficiency and enable new discoveries.
Flow Chemistry : The use of this compound as a building block in continuous flow systems could streamline the synthesis of phenanthridinones or other heterocycles. Flow chemistry offers improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.
Photoredox Catalysis : The carbon-iodine bond is susceptible to reductive cleavage under photoredox conditions. acs.org This opens up avenues for metal-free, light-mediated C-H functionalization and cross-coupling reactions, representing a green alternative to conventional palladium catalysis. acs.org
Development of New Materials : As a precursor to rigid, planar heterocyclic systems like phenanthridinones, this compound could be a foundational component in the synthesis of novel organic electronic materials, leveraging the optoelectronic properties of extended π-conjugated systems. researchgate.net
Concluding Remarks on Research Trajectory and Broader Impact
This compound stands as a molecule of significant untapped potential. While it has not been the focus of extensive research to date, its structural features suggest it is a versatile platform for chemical innovation. The future research trajectory will likely involve a synergistic approach combining sustainable synthesis, exploration of novel reactivity, and predictive computational modeling.
The broader impact of research into this compound lies in its potential to provide more efficient and environmentally benign pathways to valuable chemical scaffolds, particularly phenanthridinones and other complex heterocyles. mdpi.com By serving as a model system for developing new catalytic methods and for integration into advanced chemical technologies, the study of this compound can contribute valuable knowledge to the wider fields of organic synthesis, medicinal chemistry, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
